molecular formula C56H84O20 B1163477 Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4 CAS No. 1808159-02-5

Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4

Cat. No.: B1163477
CAS No.: 1808159-02-5
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Description

Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4) is a complex steroidal glycoside. This compound is derived from the roots of Cynanchum otophyllum Schneid, a plant known for its medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4) involves multiple glycosylation steps. The process typically starts with the isolation of the aglycone (Qingyangshengenin) from the plant source. This is followed by sequential glycosylation reactions using appropriate glycosyl donors and catalysts under controlled conditions to attach the sugar moieties (α-L-cymaropyranosyl, β-D-oleandropyranosyl, and β-D-cymaropyranosyl) in the specified order .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction from plant material, followed by purification using chromatographic techniques. The glycosylation steps would be optimized for yield and efficiency, potentially using biocatalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4) has several scientific research applications:

Mechanism of Action

The mechanism of action of Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4) involves its interaction with specific molecular targets in the body. It is believed to modulate ion channels and neurotransmitter receptors, thereby exerting its antiepileptic effects. The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system .

Comparison with Similar Compounds

Comparison: Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4) is unique due to its specific glycosylation pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown more potent antiepileptic effects, making it a valuable compound for further research and potential therapeutic applications .

Biological Activity

Qingyangshengenin 3-O-α-L-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4) is a complex glycoside derived from Cynanchum otophyllum, a plant known for its traditional medicinal applications. This compound has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory, anticancer, and neuroprotective research.

Chemical Structure and Properties

The molecular formula of Qingyangshengenin is C₃₃H₄₆O₂₁, characterized by its intricate sugar moieties that contribute to its bioactivity. The specific glycosidic linkages and the presence of multiple sugar units enhance its solubility and potential interactions with biological systems.

1. Anti-inflammatory Properties

Research indicates that Qingyangshengenin exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to suppress the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in activated immune cells. In vivo studies further support these findings, showing that Qingyangshengenin can ameliorate inflammation in animal models of arthritis and colitis .

  • Mechanism : The compound appears to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

2. Anticancer Effects

Qingyangshengenin has shown promise in anticancer research, with studies indicating cytotoxic effects against various cancer cell lines, including K562 (leukemia), A549 (lung cancer), and PC3 (prostate cancer). The inhibitory rates against these cell lines were notable, with percentages reaching up to 52.11% for certain fractions derived from the plant .

  • Case Study : In one study, extracts containing Qingyangshengenin demonstrated significant inhibition of tumor growth in sarcoma S180 models in mice at doses of 100 mg/kg .

3. Neuroprotective Effects

Emerging evidence suggests that Qingyangshengenin may possess neuroprotective properties. It has been reported to modulate neurotransmitter systems and exhibit anticonvulsant effects, making it a candidate for treating neurological disorders .

  • Research Findings : Studies have indicated that Qingyangshengenin can influence ion channel activity and may protect against neurodegeneration by reducing oxidative stress in neuronal cells.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of Qingyangshengenin, a comparison with structurally similar compounds is provided below:

Compound NameStructure TypeBiological ActivityUnique Features
Baishouwu BenzophenoneFlavonoid GlycosideAntioxidant, anti-inflammatoryStronger antioxidant capacity
DeacylmetaplexigeninGlycosideAntimicrobialExhibits unique antimicrobial properties
Syringic AcidPhenolic AcidAntioxidantKnown for its role in plant defense
QingyangshengeninGlycosideAnti-inflammatory, anticancerAbility to cross the blood-brain barrier

Properties

CAS No.

1808159-02-5

Molecular Formula

C56H84O20

Appearance

Powder

Origin of Product

United States

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